N-benzyl-3-methyl-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness CNS penetration

N-Benzyl-3-methyl-1-benzofuran-2-carboxamide (C₁₇H₁₅NO₂, MW 265.31 g/mol) is a synthetic benzofuran-2-carboxamide derivative featuring two key structural modifications: a 3-methyl substituent on the benzofuran core and an N-benzyl group on the carboxamide nitrogen. This bis-functionalized scaffold occupies a distinct chemical space within the benzofuran-2-carboxamide class, bridging the structural characteristics of the vilazodone synthetic intermediate N-benzyl-1-benzofuran-2-carboxamide and the sigma receptor-targeting 3-methyl-N-phenylbenzofuran-2-carboxamide series.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B12134914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methyl-1-benzofuran-2-carboxamide
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-12-14-9-5-6-10-15(14)20-16(12)17(19)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)
InChIKeyZWTMIORQVYVLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-methyl-1-benzofuran-2-carboxamide (CAS 325730-85-6): A Bis-Functionalized Benzofuran-2-Carboxamide Scaffold for Medicinal Chemistry Screening Libraries


N-Benzyl-3-methyl-1-benzofuran-2-carboxamide (C₁₇H₁₅NO₂, MW 265.31 g/mol) is a synthetic benzofuran-2-carboxamide derivative featuring two key structural modifications: a 3-methyl substituent on the benzofuran core and an N-benzyl group on the carboxamide nitrogen . This bis-functionalized scaffold occupies a distinct chemical space within the benzofuran-2-carboxamide class, bridging the structural characteristics of the vilazodone synthetic intermediate N-benzyl-1-benzofuran-2-carboxamide and the sigma receptor-targeting 3-methyl-N-phenylbenzofuran-2-carboxamide series [1]. The compound serves as a versatile starting point for further N-alkylation, N-arylation, or sulfonylation at the remaining amide N–H position, enabling rapid analog generation for structure–activity relationship (SAR) exploration [2].

Why N-Benzyl-3-methyl-1-benzofuran-2-carboxamide Cannot Be Replaced by Common In-Class Analogs: Evidence of Scaffold-Specific Property Gradients


Within the benzofuran-2-carboxamide family, substitution patterns produce steep and non-linear structure–property gradients that preclude generic interchange. The 3-methyl group contributes both steric and electronic modulation of the benzofuran π-system, while the N-benzyl substituent simultaneously raises lipophilicity (SlogP ~3.77 vs. ~2.42 for the unsubstituted benzofuran-2-carboxamide parent) and introduces a second aromatic ring capable of π-stacking interactions [1]. Removing the N-benzyl group (e.g., 3-methylbenzofuran-2-carboxamide, CAS 2076-35-9) eliminates the compound's capacity for N-functionalization and reduces logP by an estimated ≥1.3 log units, thereby altering membrane permeability, CNS penetration potential, and binding to hydrophobic protein pockets . Conversely, removing the 3-methyl group (e.g., N-benzyl-1-benzofuran-2-carboxamide) shifts the scaffold toward the serotonergic pharmacology space of vilazodone-type intermediates and away from sigma receptor or anticancer SAR profiles associated with 3-methyl-substituted benzofuran-2-carboxamides . These structural determinants are not additive in simple fashion—the combination of both substituents creates a unique chemical space not accessible through either single-substituted analog.

Quantitative Differentiation Evidence: N-Benzyl-3-methyl-1-benzofuran-2-carboxamide vs. Its Closest Chemical Analogs


LogP Elevation vs. Primary Amide Analog (3-Methylbenzofuran-2-carboxamide): Predicted ~1.3-Log-Unit Increase in Lipophilicity

The introduction of the N-benzyl substituent onto the 3-methylbenzofuran-2-carboxamide core significantly elevates lipophilicity. The target compound (N-benzyl-3-methyl-1-benzofuran-2-carboxamide) has a computed SlogP of 3.77, contrasting with the experimental logP of 2.42 reported for the unsubstituted benzofuran-2-carboxamide parent [1]. The primary amide analog 3-methylbenzofuran-2-carboxamide (CAS 2076-35-9, C₁₀H₉NO₂, MW 175.18 g/mol), which lacks the N-benzyl group, is estimated to have a logP of approximately 2.4–2.7 based on the benzofuran-2-carboxamide baseline with a small positive contribution from the 3-methyl substituent . The N-benzyl modification therefore produces a computed logP increase of ≥1.3 log units, translating to an approximately 20-fold higher octanol–water partition coefficient. This lipophilicity shift directly impacts predicted membrane permeability (PAMPA) and blood–brain barrier penetration potential, distinguishing the target compound for CNS-targeted screening campaigns [2].

Lipophilicity Drug-likeness CNS penetration

N-Functionalization Versatility vs. Tertiary Amide Analogs: A Free N–H Handle for Secondary Derivatization

The target compound retains a secondary amide N–H moiety (one hydrogen bond donor), distinguishing it from fully N,N-disubstituted benzofuran-2-carboxamide sigma receptor ligands such as the KSCM series (e.g., KSCM-1: 5,6-dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide), which are tertiary amides with no remaining N–H [1]. The KSCM compounds exhibit high sigma-1 receptor affinity (Ki = 7.8–34 nM) [1], but their fully substituted amide nitrogen precludes further N-derivatization. In contrast, the target compound's secondary amide provides a synthetic handle for N-alkylation, N-arylation, or N-sulfonylation, enabling rapid generation of analog libraries without de novo benzofuran core synthesis. The 3-methyl group further distinguishes the target from the N-benzyl-1-benzofuran-2-carboxamide vilazodone intermediate, which lacks this substituent and has established utility only in the context of piperazinyl-benzofuran antidepressant synthesis .

Synthetic versatility SAR exploration Chemical biology probes

Class-Level Butyrylcholinesterase (BuChE) Inhibitory Potential Inferred from Benzofuran-2-Carboxamide-N-Benzyl Pyridinium Salt SAR

A structurally related series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (compounds 6a–o) demonstrated potent butyrylcholinesterase (BuChE) inhibition with IC₅₀ values ranging from 0.054 to 2.7 µM [1]. Within this series, the N-benzyl moiety attached to the pyridinium nitrogen was critical for BuChE potency, with the nature of the benzyl substituent modulating activity. Additionally, compounds 6h and 6k inhibited Aβ₁–₄₂ self-aggregation by 33.1% and 46.4% at 100 µM, respectively [1]. The target compound (N-benzyl-3-methyl-1-benzofuran-2-carboxamide) shares the N-benzyl benzofuran-2-carboxamide substructure with this series and presents an uncharged secondary amide nitrogen at a position analogous to the pyridinium attachment point in 6a–o. While direct BuChE IC₅₀ data for the target compound have not been reported, the class-level SAR indicates that the N-benzyl benzofuran-2-carboxamide motif is a productive pharmacophore for cholinesterase engagement, with the 3-methyl group potentially offering steric modulation of binding site interactions [2].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Anticancer Activity of 3-Methylbenzofuran-2-Carboxamide Derivatives: Scaffold Potency Benchmarks for the Target Compound

A focused library of amide derivatives of substituted 3-methylbenzofuran-2-carboxylic acid was screened for anticancer activity against lung (A549) and breast (MCF7) cancer cell lines using the MTT assay [1]. Compound 12b exhibited an IC₅₀ of 0.858 µM against A549 cells, while compound 10d showed an IC₅₀ of 2.07 µM against MCF7 cells. Broader screening of 3-methylbenzofuran-2-carboxamide derivatives against A549 revealed IC₅₀ values spanning from 1.48 µM to 68.9 µM, demonstrating that the 3-methylbenzofuran-2-carboxamide core can support potent antiproliferative activity when paired with appropriate amide substituents . The target compound (N-benzyl-3-methyl-1-benzofuran-2-carboxamide) shares the 3-methylbenzofuran-2-carboxamide core with this series but incorporates an N-benzyl group not evaluated in the published SAR studies, representing an unexplored substitution pattern within this anticancer scaffold.

Anticancer Cytotoxicity MTT assay

Neuroprotective Activity Profile: 3-Methylbenzofuran-2-Carboxamide Derivatives Protect Against NMDA-Induced Excitotoxicity

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for neuroprotective activity against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neurons [1]. Compound 1f (bearing a –CH₃ substituent at the R₂ position of the benzofuran ring) exhibited the most potent neuroprotection, with efficacy comparable to memantine (a clinically used NMDA receptor antagonist) at 30 µM concentration [1]. The structure–activity relationship study identified the –CH₃ substitution at the R₂ position as a key determinant of anti-excitotoxic activity. Although the target compound (N-benzyl-3-methyl-1-benzofuran-2-carboxamide) differs from this series by having a 3-methyl group rather than a 7-methoxy substituent and an N-benzyl rather than N-phenyl amide, the critical role of methyl substitution on the benzofuran core for neuroprotection is established [1]. Additionally, related benzofuran-2-carboxamides demonstrated moderate DPPH radical scavenging and inhibition of lipid peroxidation in rat brain homogenates [2].

Neuroprotection Excitotoxicity Antioxidant

Sigma Receptor Pharmacology Space: Structural Positioning Between Sigma-1-Selective and Multitarget Benzofuran-2-Carboxamide Ligands

The benzofuran-2-carboxamide scaffold has been extensively exploited for sigma receptor ligand development. The KSCM series (3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides) demonstrates high sigma-1 receptor affinity with Ki values of 7.8–34 nM, with KSCM-1 (5,6-dimethoxy substitution) showing Ki = 27.5 nM and selectivity for sigma-1 over sigma-2 [1]. The sigma-1 pharmacophore within this chemotype requires a basic tertiary amine (piperidine) at a defined distance from the benzofuran core, a feature absent in the target compound. However, the target compound's N-benzyl substituent occupies a different chemical space that has been separately recognized in sigma ligand SAR: N-benzyl residues are known to contribute to sigma receptor binding in spirocyclic piperidines, where one large N-benzyl moiety is required for high sigma-1 affinity [2]. The target compound thus represents an underexplored sigma pharmacophore motif—a benzofuran-2-carboxamide with an N-benzyl group but lacking the basic amine required for high-affinity sigma-1 binding—potentially offering a selectivity profile distinct from the high-affinity KSCM-type ligands.

Sigma receptor CNS pharmacology Receptor binding

Recommended Research and Industrial Application Scenarios for N-Benzyl-3-methyl-1-benzofuran-2-carboxamide Based on Quantitative Evidence


Focused Medicinal Chemistry SAR Library Expansion via N-Functionalization of the Secondary Amide Handle

The compound's residual N–H hydrogen (hydrogen bond donor count = 1) provides a single-point diversification site for rapid analog generation. Medicinal chemistry teams can leverage this handle to explore N-alkylation, N-arylation, or N-sulfonylation without resynthesizing the benzofuran core, as supported by process patents for benzofuran-2-carboxamide derivatization [1]. This is particularly valuable for SAR exploration in anticancer programs targeting the 3-methylbenzofuran-2-carboxamide scaffold, where published amide derivatives achieved IC₅₀ values as low as 0.858 µM against A549 lung cancer cells, but the N-benzyl substitution pattern remains unexplored [2].

CNS-Penetrant Screening Library Inclusion Based on Favorable Predicted Physicochemical Profile

With a predicted SlogP of 3.77, the compound falls within the optimal lipophilicity range (logP 3–5) associated with blood–brain barrier permeability, distinguishing it from the more polar primary amide analog 3-methylbenzofuran-2-carboxamide (estimated logP ~2.4–2.7) [3]. This property profile supports its inclusion in CNS-oriented screening decks for neurodegeneration targets, where the benzofuran-2-carboxamide chemotype has demonstrated butyrylcholinesterase inhibition (class IC₅₀ range 0.054–2.7 µM) and neuroprotection against NMDA-induced excitotoxicity [4][5].

Negative Control or Selectivity Probe for Sigma Receptor Screening Panels

Unlike the high-affinity sigma-1 receptor ligands in the KSCM series (Ki = 7.8–34 nM), the target compound lacks the basic tertiary amine pharmacophore essential for nanomolar sigma-1 binding [6]. This property makes it a candidate negative control or selectivity probe in sigma receptor binding assays, enabling researchers to distinguish sigma-dependent from sigma-independent biological effects of benzofuran-2-carboxamide derivatives. The predicted lower sigma-1 affinity (estimated Ki > 100 nM–low µM range) is supported by established sigma ligand SAR showing that secondary amines lacking a basic center exhibit >100-fold reduced potency compared to tertiary amine analogs [7].

Chemical Biology Tool for Profiling Benzofuran-2-Carboxamide–Protein Interactions via Photoaffinity Labeling

The combination of a 3-methylbenzofuran core and an N-benzyl substituent creates a compact, lipophilic scaffold (MW 265.31 g/mol, SlogP 3.77) suitable for further functionalization with photoaffinity labels (e.g., diazirine or benzophenone) at the benzyl para-position or via the remaining N–H handle [3]. This enables chemical proteomics applications aimed at identifying the cellular protein targets of benzofuran-2-carboxamide derivatives, a class with documented activity across anticancer, neuroprotective, anti-inflammatory, and antimicrobial assays [5][8].

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